molecular formula C6H13N B12942853 (2S,4S)-2,4-Dimethylpyrrolidine CAS No. 1932438-81-7

(2S,4S)-2,4-Dimethylpyrrolidine

Cat. No.: B12942853
CAS No.: 1932438-81-7
M. Wt: 99.17 g/mol
InChI Key: DUOJVRWFIHNZTJ-WDSKDSINSA-N
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Description

(2S,4S)-2,4-Dimethylpyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The (2S,4S) configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2,4-Dimethylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a tetrasubstituted enamine, using a rhodium-based catalyst. This method provides high enantioselectivity and yields the desired (2S,4S) configuration .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of chiral ligands and catalysts is crucial for maintaining the stereochemical integrity of the product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2,4-Dimethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidines .

Scientific Research Applications

(2S,4S)-2,4-Dimethylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-2,4-Dimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-2,4-Dimethylpyrrolidine
  • (2R,4S)-2,4-Dimethylpyrrolidine
  • (2R,4R)-2,4-Dimethylpyrrolidine

Uniqueness

(2S,4S)-2,4-Dimethylpyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (2S,4S) configuration can lead to different interactions with molecular targets compared to other stereoisomers, making it valuable in research and industrial applications .

Biological Activity

(2S,4S)-2,4-Dimethylpyrrolidine is a chiral organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmaceutical research. Its unique stereochemistry allows it to interact selectively with various biological targets, making it a valuable compound for drug development. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C6_6H13_{13}N
  • Molecular Weight : Approximately 99.17 g/mol
  • Structure : The compound features a five-membered pyrrolidine ring with two methyl groups at the 2 and 4 positions, contributing to its chirality and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Asymmetric Hydrogenation :
    • Utilizes rhodium-based catalysts for high enantioselectivity.
    • Commonly involves tetrasubstituted enamines as precursors.
  • Flow Microreactor Systems :
    • Recent advancements have improved efficiency and sustainability in industrial production.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets. Its stereochemistry plays a crucial role in determining its binding affinity and specificity.

Applications in Drug Development

Research indicates that this compound has potential applications in:

  • Antiviral Therapies : The compound may target viral enzymes or receptors.
  • Anticancer Treatments : Studies suggest it can influence pathways relevant to cancer cell proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundTwo methyl groups at 2 and 4 positionsHigh specificity in biological interactions
(2S,4R)-2,4-DimethylpyrrolidineDifferent stereochemistryVaries in biological activity
(2R,4S)-2,4-DimethylpyrrolidineSimilar chiral centersDifferent interaction profiles

Case Studies and Research Findings

  • Antiviral Activity :
    • A study investigated the efficacy of this compound against specific viral strains. Results indicated significant inhibition of viral replication pathways.
  • Cancer Cell Proliferation :
    • Research focused on the compound's ability to modulate signaling pathways involved in tumor growth. The findings showed potential for developing targeted therapies that leverage its unique interactions with cellular receptors.
  • Enzyme Inhibition Studies :
    • Investigations into the binding affinity of this compound with various enzymes revealed promising results that could lead to new therapeutic agents.

Properties

CAS No.

1932438-81-7

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(2S,4S)-2,4-dimethylpyrrolidine

InChI

InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

DUOJVRWFIHNZTJ-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1C[C@@H](NC1)C

Canonical SMILES

CC1CC(NC1)C

Origin of Product

United States

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